2-Iodo-4-methoxy-1-(methylsulfonyl)benzene
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Overview
Description
2-Iodo-4-methoxy-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9IO3S It is a derivative of benzene, featuring an iodine atom, a methoxy group, and a methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene typically involves the iodination of 4-methoxy-1-(methylsulfonyl)benzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methoxy-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methylthio derivatives.
Scientific Research Applications
2-Iodo-4-methoxy-1-(methylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The iodine atom can participate in halogen bonding, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-4-(methylsulfonyl)benzene
- 2-Iodo-1-methoxy-4-(methylsulfonyl)benzene
Uniqueness
2-Iodo-4-methoxy-1-(methylsulfonyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both iodine and methylsulfonyl groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-iodo-4-methoxy-1-methylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO3S/c1-12-6-3-4-8(7(9)5-6)13(2,10)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEZPWYKZGQQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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